Cas no 1805240-77-0 (Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate)

Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate
-
- インチ: 1S/C9H8BrF2NO2/c1-4-3-5(8(11)12)6(10)7(13-4)9(14)15-2/h3,8H,1-2H3
- InChIKey: PUGHINAHLDOWLK-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)OC)N=C(C)C=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- XLogP3: 2.7
- トポロジー分子極性表面積: 39.2
Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029059013-1g |
Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate |
1805240-77-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate 関連文献
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylateに関する追加情報
Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate (CAS No. 1805240-77-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate, identified by its CAS number 1805240-77-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of a bromo substituent and a difluoromethyl group, make it an invaluable building block for medicinal chemists.
The molecular structure of Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate encompasses a pyridine core, which is a common scaffold in many pharmacologically relevant compounds. The pyridine ring is substituted at the 3-position with a bromo atom, which enhances its reactivity and allows for further functionalization. Additionally, the 4-position features a difluoromethyl group, a moiety known for its ability to improve metabolic stability and binding affinity to biological targets. The 6-position is methylated, contributing to the overall electronic properties of the molecule.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting central nervous system (CNS) disorders. Compounds containing the pyridine core have shown promise in this area due to their ability to cross the blood-brain barrier and interact with specific neurotransmitter receptors. Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate has been utilized in several synthetic routes aimed at creating new scaffolds for CNS-active drugs. For instance, it has been employed in the development of novel antipsychotic and antidepressant agents, where the bromo and difluoromethyl groups play critical roles in modulating pharmacological activity.
The pharmaceutical industry has also explored the use of this compound in the synthesis of anti-inflammatory drugs. Inflammatory pathways are closely linked to various chronic diseases, including arthritis and autoimmune disorders. The structural features of Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate allow for modifications that can target specific enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). By incorporating this intermediate into drug candidates, researchers aim to develop more effective and selective anti-inflammatory therapies.
Moreover, the compound's versatility makes it a valuable tool in drug discovery libraries. Pharmaceutical companies often screen large collections of molecules to identify potential lead compounds for further development. Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate has been incorporated into such libraries due to its unique structural attributes and potential biological activity. Its presence allows for the exploration of diverse chemical space, increasing the likelihood of identifying novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties.
The synthesis of Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a pyridine precursor, followed by bromination and introduction of the difluoromethyl group. The final step involves esterification to yield the desired carboxylate derivative. Each step is carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
In academic research, Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its structural complexity provides an excellent platform for investigating transition metal-catalyzed reactions, such as cross-coupling reactions, which are widely employed in drug synthesis. Researchers have leveraged this compound to explore novel catalytic systems that could improve efficiency and sustainability in pharmaceutical manufacturing.
The impact of this compound extends beyond academia and industry settings. It has also found applications in materials science, where its unique electronic properties make it suitable for use in organic electronic devices. For example, derivatives of Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate have been investigated as components in organic light-emitting diodes (OLEDs) and photovoltaic cells. These applications underscore the broad utility of this versatile intermediate.
1805240-77-0 (Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate) Related Products
- 1697455-70-1(5-Isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)-)
- 2639447-51-9(4-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-2,2-dimethylbutanoic acid)
- 1058373-34-4(3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one)
- 1019097-53-0(N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 868145-09-9(N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide)
- 2200106-88-1(5-fluoro-2-(oxetan-3-yloxy)pyridine)
- 2172043-19-3(2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid)
- 1807154-44-4(4-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-3-carboxylic acid)
- 2137999-03-0(6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride)




